molecular formula C25H23NO6 B11183137 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B11183137
M. Wt: 433.5 g/mol
InChI Key: NTRLNTXFAYJAQN-VQHVLOKHSA-N
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Description

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoline core and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves multiple steps. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4,4-dimethyl lithocholic acid derivatives
  • 1,4-diiodobutane
  • 4-(2-(((4,6-dimethyl-2-pyrimidinyl)thio)ac)carbohydrazonoyl)-2,6-dimethoxyphenyl acetate

Uniqueness

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to its specific structural features, such as the pyrroloquinoline core and the dimethoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a member of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₉H₁₈N₂O₄
  • Molecular Weight: 350.35 g/mol
  • CAS Number: 727664-64-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticoagulant properties and potential as an inhibitor of key enzymes involved in coagulation.

Anticoagulant Activity

Recent research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline structures exhibit significant anticoagulant effects. In vitro assays have demonstrated that certain derivatives can inhibit coagulation factors such as factor Xa and factor XIa.

Compound IC50 (μM) Target
Compound A3.68Factor Xa
Compound B2.00Factor XIa

These findings suggest that modifications to the pyrroloquinoline structure can enhance anticoagulant activity. The mechanism involves competitive inhibition of the enzyme active sites critical for blood coagulation processes .

The mechanism through which this compound exerts its biological effects primarily revolves around its ability to interact with specific protein targets involved in the coagulation cascade. The docking studies indicate strong binding affinities to both factor Xa and factor XIa, which are pivotal in thrombin generation and platelet activation.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Coagulation Inhibition:
    • In a study involving rat models, administration of the compound resulted in a significant reduction in prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating enhanced anticoagulant activity compared to control groups.
    • Results: PT increased by 40% and aPTT by 50% at optimal dosing levels.
  • In Vitro Efficacy:
    • A series of in vitro tests were conducted using human plasma to assess the anticoagulant properties.
    • The compound demonstrated dose-dependent inhibition of thrombin generation with an EC50 value indicating effective plasma concentrations for therapeutic use .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H23NO6/c1-14-13-25(2,3)26-22-17(14)11-16(12-18(22)23(28)24(26)29)32-21(27)9-7-15-6-8-19(30-4)20(10-15)31-5/h6-13H,1-5H3/b9-7+

InChI Key

NTRLNTXFAYJAQN-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C

Origin of Product

United States

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